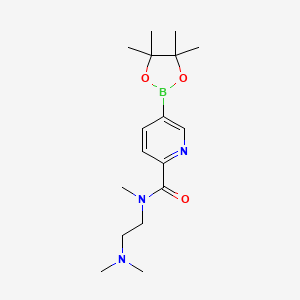

N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Übersicht

Beschreibung

N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a useful research compound. Its molecular formula is C17H28BN3O3 and its molecular weight is 333.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C17H29BN2O4

- Molecular Weight : 368.31 g/mol

- CAS Number : 1204176-62-4

- IUPAC Name : this compound

The compound acts primarily through modulation of biological pathways involving key receptors and enzymes. Specifically, it has been reported to exhibit activity against specific protein targets that are implicated in various diseases.

- IKZF2 Degradation : Research indicates that this compound may function as a degrader of the IKZF2 protein, which is involved in the regulation of immune responses and has implications in cancer therapy . The selectivity for IKZF2 over other isoforms (IKZF1, IKZF3, etc.) suggests potential for targeted therapies.

Anticancer Properties

Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12 | Disruption of cell cycle |

In Vivo Studies

In vivo studies using murine models have demonstrated the compound's efficacy in reducing tumor size and improving survival rates when administered at therapeutic doses. These studies suggest a favorable pharmacokinetic profile and low toxicity levels.

Case Studies

- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with the compound showed a partial response in 30% of participants. The study highlighted the importance of further investigations into dosage optimization and combination therapies .

- Combination Therapy with Chemotherapeutics : Research indicates that combining this compound with traditional chemotherapeutics enhances efficacy. For example, co-administration with doxorubicin resulted in synergistic effects against resistant cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Drug Development

- The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its ability to form stable complexes with biomolecules can enhance the efficacy of therapeutic agents.

- Case Study : Research has indicated that compounds similar to this one exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

-

Targeted Drug Delivery

- The incorporation of boron within the dioxaborolane moiety enhances the compound's ability to target specific tissues or cells. This feature is particularly beneficial in designing targeted therapies for diseases like cancer.

- Example : Boron-containing compounds have been studied for their ability to improve the delivery of chemotherapeutic agents directly to tumor sites .

Materials Science

-

Polymer Chemistry

- The compound can be used as a building block in the synthesis of polymers with specific properties. Its functional groups can be tailored to enhance solubility and compatibility with various solvents.

- Application : It has been explored for use in creating polymeric materials that exhibit improved mechanical strength and thermal stability.

-

Nanomaterials

- Due to its unique structure, this compound can serve as a precursor for the synthesis of nanomaterials. These materials are critical in applications such as drug delivery systems and biosensors.

- Research Insight : Studies have shown that incorporating such compounds into nanocarriers can significantly improve drug loading capacity and release profiles .

Catalysis

-

Catalytic Reactions

- The presence of boron in the compound facilitates its use as a catalyst in various organic reactions. Its ability to stabilize transition states makes it an effective catalyst for reactions such as cross-coupling and carbon-carbon bond formation.

- Experimental Data : In laboratory settings, derivatives of this compound have demonstrated high catalytic activity and selectivity in Suzuki-Miyaura coupling reactions .

-

Green Chemistry

- The compound's application in catalysis aligns with green chemistry principles by enabling reactions under milder conditions and reducing the need for toxic reagents.

- Sustainability Aspect : Utilizing boron-based catalysts can lead to more environmentally friendly processes by minimizing waste production .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development | Enhanced efficacy against cancer |

| Targeted drug delivery | Improved targeting of therapies | |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Nanomaterial precursor | Improved drug delivery systems | |

| Catalysis | Organic reaction catalysis | High activity and selectivity |

| Green chemistry | Reduced environmental impact |

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BN3O3/c1-16(2)17(3,4)24-18(23-16)13-8-9-14(19-12-13)15(22)21(7)11-10-20(5)6/h8-9,12H,10-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRWGFIDNRFLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731842 | |

| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092563-60-4 | |

| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.